molecular formula C17H22O2S B13830351 Catalponol methylthiomethyl ether

Catalponol methylthiomethyl ether

Cat. No.: B13830351
M. Wt: 290.4 g/mol
InChI Key: DSZNGOTWXBHXNT-CJNGLKHVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Catalponol methylthiomethyl ether can be synthesized through the methylthiomethylation of carboxylic acids or phenols. One common method involves using dimethyl sulfoxide (DMSO) as both the solvent and the methylthiomethyl source. The reaction proceeds smoothly under traditional heating conditions, leading to the formation of the desired product in moderate to excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The use of DMSO and carboxylic acids or phenols remains the primary approach, with optimizations for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Catalponol methylthiomethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of catalponol methylthiomethyl ether involves its interaction with specific molecular targets and pathways. The compound’s methylthiomethyl group can serve as an activating group for various biochemical reactions, including amidation and esterification. The formation of DMSO enolate plays a crucial role in its reactivity and effectiveness .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyanoethyl methylthiomethyl ether
  • Methylthiomethyl butyrate
  • Methylthiomethyl hexanoate
  • (Methylthiomethyl)triphenylphosphonium chloride
  • Methylthiomethyl phenyl sulfone
  • Acetic acid methylthiomethyl ester
  • Methylthiomethyl p-tolyl sulfone

Uniqueness

Catalponol methylthiomethyl ether stands out due to its natural origin and specific structural features.

Properties

Molecular Formula

C17H22O2S

Molecular Weight

290.4 g/mol

IUPAC Name

(2R,4S)-2-(3-methylbut-2-enyl)-4-(methylsulfanylmethoxy)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C17H22O2S/c1-12(2)8-9-13-10-16(19-11-20-3)14-6-4-5-7-15(14)17(13)18/h4-8,13,16H,9-11H2,1-3H3/t13-,16+/m1/s1

InChI Key

DSZNGOTWXBHXNT-CJNGLKHVSA-N

Isomeric SMILES

CC(=CC[C@@H]1C[C@@H](C2=CC=CC=C2C1=O)OCSC)C

Canonical SMILES

CC(=CCC1CC(C2=CC=CC=C2C1=O)OCSC)C

Origin of Product

United States

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